molecular formula C8H12BrNOS B13541912 2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine

2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine

Cat. No.: B13541912
M. Wt: 250.16 g/mol
InChI Key: ONZQNOWYHKFGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine is an organic compound that features a brominated thiophene ring attached to an ethoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine typically involves the bromination of thiophene followed by subsequent functional group transformations. One common method involves the bromination of thiophene to obtain 5-bromothiophene, which is then subjected to further reactions to introduce the ethoxyethanamine group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification and functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine is unique due to the presence of both a brominated thiophene ring and an ethoxyethanamine moiety

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-2-ethoxyethanamine

InChI

InChI=1S/C8H12BrNOS/c1-2-11-6(5-10)7-3-4-8(9)12-7/h3-4,6H,2,5,10H2,1H3

InChI Key

ONZQNOWYHKFGJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)C1=CC=C(S1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.